7,7-Dibromo-3-azabicyclo[4.1.0]heptane
Description
7,7-Dibromo-3-azabicyclo[4.1.0]heptane is a bicyclic organic compound featuring a nitrogen atom at position 3 and two bromine atoms at the 7,7-positions. Its molecular formula is C₆H₉Br₂N, with a molecular weight of 254.95 g/mol . The compound exists as stereoisomers, such as (1S,6S)-7,7-dibromo-3-azabicyclo[4.1.0]heptane (CAS: 1807939-56-5), which is recognized for its use as a pharmaceutical building block . Key identifiers include MDL numbers MFCD31566995 (stereospecific form) and MFCD28505901 (generic form), with purity and storage conditions often unspecified in commercial listings .
Properties
Molecular Formula |
C6H9Br2N |
|---|---|
Molecular Weight |
254.95 g/mol |
IUPAC Name |
7,7-dibromo-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2 |
InChI Key |
AJNIXRINLKCETA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1C2(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibromo-3-azabicyclo[4.1.0]heptane typically involves the reaction of dihalocarbene species with nitrogen-containing bicyclic compounds. One common method includes the reaction of N-Boc-2,3-dihydro-1H-pyrroles or 1,2,3,4-tetrahydropyridines with dihalocarbene species . The reaction conditions often require the use of specific solvents and temperature control to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory methods mentioned above. This would include scaling up the reaction, ensuring consistent quality, and implementing safety measures to handle the bromine-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
7,7-Dibromo-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Cyclopropylidene Insertion: Reaction with methyl-lithium leads to the insertion of cyclopropylidene into C-H bonds.
Common Reagents and Conditions
Methyl-lithium (LiMe): Used for cyclopropylidene insertion reactions.
Lithium iodide (LiI): Used in substitution reactions to replace bromine atoms.
Solvents: Ether and other organic solvents are commonly used.
Major Products Formed
Cyclopropylidene Derivatives: Formed through insertion reactions.
Substituted Azabicycloheptanes: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
7,7-Dibromo-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7,7-Dibromo-3-azabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The compound’s bromine atoms can participate in substitution reactions, leading to the formation of new chemical bonds. Additionally, the nitrogen atom within the bicyclic structure can interact with biological molecules, potentially affecting enzyme activity and protein binding .
Comparison with Similar Compounds
7,7-Difluoro-3-azabicyclo[4.1.0]heptane Hydrochloride
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride
- Molecular Formula : C₇H₁₀Cl₂N·HCl
- CAS No.: 1803584-25-9
- No available safety or thermodynamic data, highlighting gaps in commercial documentation .
3-Methyl-7,7-dibromobicyclo[4.1.0]heptane
7-Oxabicyclo[4.1.0]heptane Derivatives
- Example : 3-Oxiranyl-7-oxabicyclo[4.1.0]heptane (CAS: 106-87-6)
- Properties :
Structural and Functional Analysis
Halogen Substitution Effects
| Property | Br (Dibromo) | F (Difluoro) | Cl (Dichloro) |
|---|---|---|---|
| Atomic Radius (Å) | 1.15 | 0.64 | 0.99 |
| Electronegativity | 2.96 | 3.98 | 3.16 |
| Bond Dissociation Energy (kJ/mol) | 285 | 552 | 328 |
Thermodynamic and Solubility Data
| Compound | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|
| 7,7-Dibromo-3-azabicyclo[4.1.0]heptane | 2.1 | <1 (lipophilic) |
| 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride | 0.8 | >10 (hydrophilic) |
Biological Activity
7,7-Dibromo-3-azabicyclo[4.1.0]heptane is a bicyclic compound characterized by its unique structure, which includes two bromine atoms and a nitrogen atom in its framework. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHBrN. The bicyclic structure contributes to its reactivity, making it a valuable building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | CHBrN |
| Molecular Weight | 252.97 g/mol |
| Structure Type | Bicyclic |
| Functional Groups | Bromine, Amine |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Interactions : Studies have shown that this compound can interact with various enzymes, potentially influencing their activity and leading to therapeutic effects.
- Receptor Binding : The compound's structure allows it to bind to specific receptors, which may alter physiological responses.
Case Studies
- Antitumor Activity : In vitro studies have assessed the cytotoxic effects of derivatives of this compound against cancer cell lines. One study reported that certain derivatives demonstrated significant antiproliferative activity against human leukemia and neuroblastoma cells, indicating potential as an anticancer agent .
- Neuroprotective Effects : Another investigation focused on the compound's ability to inhibit pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The results suggested that the compound could modulate neurotransmitter activity and reduce neuroinflammation .
The biological activity of this compound can be attributed to its structural characteristics:
- Nucleophilic Substitution : The presence of bromine atoms makes the compound susceptible to nucleophilic attacks, facilitating the formation of new bonds with biological targets.
- Strained Ring System : The bicyclic structure creates strain that may enhance reactivity, allowing for interactions with various biological molecules.
Synthesis and Applications
The synthesis of this compound typically involves cyclopropanation reactions or radical oxidation methods . Its applications extend beyond medicinal chemistry into areas such as:
- Drug Development : The compound serves as a precursor for synthesizing more complex drug candidates.
- Organic Synthesis : Its unique structure allows it to be used in various synthetic pathways aimed at creating novel compounds with desired biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
